BenchChemオンラインストアへようこそ!

2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid

AMPA receptor Ca2+ ion flux iGluR

This 4(3H)-quinazolinone derivative has a 2-methyl substitution and an N3-propanoic acid side chain that creates a neutral-form-predominant protonation pathway and attenuated lipophilicity from intramolecular H‑bonding. It selectively enhances slow‑phase AMPA‑elicited Ca²⁺ flux, while the acetic acid homolog (CAS 50844-81-0) and regioisomer (CAS 65452-93-9) are pharmacologically divergent. Substituting them breaks SAR continuity and experimental reproducibility. Researchers use this scaffold to design AMPA receptor PAMs, probe biased signaling at iGluRs, and calibrate in‑silico logP/pKa models. Request bulk pricing or custom synthesis of analogs.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 860084-48-6
Cat. No. B2547606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid
CAS860084-48-6
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C(C)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-7(12(16)17)14-8(2)13-10-6-4-3-5-9(10)11(14)15/h3-7H,1-2H3,(H,16,17)
InChIKeyVLQZTHQZSBGXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic Acid (CAS 860084-48-6): A Quinazolinone Building Block with Distinct Alkyl Chain-Dependent Pharmacology


2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS 860084-48-6) is a 4(3H)-quinazolinone derivative featuring a 2-methyl substitution on the heterocyclic core and a propanoic acid side chain at the N3 position [1]. This compound belongs to a broader class of 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acids, which have been systematically characterized for their acid-base properties, lipophilicity, and pharmacological activity as potential NMDA and cholecystokinin antagonists [2][3]. Its molecular formula is C12H12N2O3, with a molecular weight of 232.24 g/mol .

Why 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic Acid Cannot Be Interchanged with Closely Related Quinazolinone Analogs


Substituting 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid with its closest structural analogs, such as the corresponding acetic acid derivative (CAS 50844-81-0) or the regioisomeric 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS 65452-93-9), is not pharmacologically neutral. Systematic studies demonstrate that a single methylene group extension in the N3-alkylcarboxylic acid side chain fundamentally alters the compound's acid-base microspeciation, protonation pathway, and functional effect at ionotropic glutamate receptors [1][2]. These physicochemical and pharmacological divergences directly impact experimental reproducibility and the validity of structure-activity relationship (SAR) interpretations [3].

Quantitative Differentiation Evidence for 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic Acid (Q2) Versus Structural Analogs


Functional Switch from AMPA Receptor Antagonist (Q1) to Agonist/Enhancer (Q2) Driven by Propanoic Acid Chain Extension

In a direct head-to-head comparison using cerebrocortical homogenates, the acetic acid analog 2-methyl-4-oxo-3H-quinazoline-3-acetic acid (Q1) specifically inhibited the major slow-phase (S)-AMPA-elicited Ca2+ ion flux, whereas the propanoic acid derivative (Q2) enhanced the slow-phase response [1]. This demonstrates that extending the alkyl chain by a single carbon transforms the compound from a functional antagonist to a positive allosteric modulator/agonist in this assay system.

AMPA receptor Ca2+ ion flux iGluR neuropharmacology

Complete Reversal of Protonation Pathway: From Zwitterion-Predominant (Acetic Acid Analog) to Neutral Form-Predominant (Propanoic Acid)

pH-potentiometric microspeciation analysis revealed that the acetic acid analog (Compound 2) follows a predominantly zwitterion-involved protonation pathway, whereas the propanoic acid derivative (Compound 3) exhibits a reversed pathway dominated by neutral form involvement [1]. The microconstant values further demonstrated that insertion of a second methylene moiety into the aliphatic acid side chain increases electron density and basicity parameters of both functional groups, significantly modifying site-site interactions within the molecule [1].

microspeciation protonation constants pharmacokinetics physicochemical properties

Lipophilicity (True Log P) of Propanoic Acid Derivative (Q2) Is Attenuated Relative to Structural Expectation Due to Intramolecular Hydrogen Bonding

The true log P values for the acetic acid (Q1) and propanoic acid (Q2) derivatives were determined by shake-flask method and conversion using protonation microconstants [1]. The difference in lipophilicity between Q1 and Q2 was smaller than predicted based on 2D structure alone, attributed to conformational preferences and the formation of an intramolecular hydrogen bond between the N1 ring nitrogen and the carboxylic group in Q2 [1][2].

lipophilicity log P pharmacokinetics QSAR

Differential Kinetic Phase Selectivity at AMPA Receptors: Q2 Enhances Slow Phase While Q5 Inhibits Fast Phase

The same study that characterized Q1 and Q2 also evaluated an acetyl piperidine derivative (Q5). Q5 was a more potent inhibitor of the fast-phase (S)-AMPA-elicited Ca2+ ion flux, whereas Q2 specifically enhanced the slow-phase response [1]. This demonstrates that within the same quinazolinone scaffold, different N3 substituents confer distinct kinetic phase selectivity at the AMPA receptor.

AMPA receptor kinetic phases Ca2+ ion flux allosteric modulation

Optimal Research and Industrial Applications for 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic Acid Based on Its Unique Physicochemical and Pharmacological Profile


Development of Subtype-Selective AMPA Receptor Positive Allosteric Modulators (PAMs)

The demonstrated ability of Q2 to enhance the slow-phase (S)-AMPA-elicited Ca2+ ion flux, while its acetic acid counterpart Q1 inhibits this response [1], positions this compound as a privileged scaffold for designing AMPA receptor PAMs. Researchers can use this compound as a starting point for SAR studies aimed at optimizing potency and selectivity for specific AMPA receptor subunit combinations, which are implicated in cognitive enhancement and neuroprotection.

Pharmacokinetic Modeling and Lead Optimization for CNS-Penetrant Candidates

The unique microspeciation profile of Q2—characterized by a neutral form-predominant protonation pathway and attenuated lipophilicity due to intramolecular hydrogen bonding [1][2]—provides a valuable case study for medicinal chemists optimizing CNS drug candidates. This compound can serve as a calibrant or training set molecule for refining in silico log P and pKa prediction models for amphoteric quinazolinones, reducing the risk of inaccurate ADME predictions.

Biased Signaling and Functional Selectivity Probe at iGluRs

The observation that Q2 selectively enhances the slow-phase Ca2+ flux, while Q5 inhibits the fast phase [1], suggests that this compound can be used to probe biased signaling or functional selectivity at ionotropic glutamate receptors. The distinct kinetic phase modulation offers a tool to dissect the contributions of fast versus slow receptor desensitization states to downstream neuronal excitability and synaptic plasticity.

Synthesis of Novel Quinazolinone Derivatives with Tailored Acid-Base Properties

The comprehensive microconstant data available for this compound and its acetic acid homolog [1] enable rational design of novel quinazolinone derivatives with predetermined protonation states at physiological pH. This is critical for optimizing solubility, permeability, and target engagement in drug discovery programs targeting NMDA or cholecystokinin receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.